1-(Pentafluorophenyl)-1-propene

Physical Organic Chemistry Reaction Kinetics Electrophilic Addition

1-(Pentafluorophenyl)-1-propene is a fluorinated β-methylstyrene analog characterized by a pentafluorophenyl ring directly attached to a propene moiety. This structure imparts a significantly electron-deficient double bond, a computed logP of 3.4, and a molecular weight of 208.13 g/mol.

Molecular Formula C9H5F5
Molecular Weight 208.131
CAS No. 15948-70-6
Cat. No. B599178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pentafluorophenyl)-1-propene
CAS15948-70-6
Molecular FormulaC9H5F5
Molecular Weight208.131
Structural Identifiers
SMILESCC=CC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+
InChIKeyARAOLTCZMIFYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pentafluorophenyl)-1-propene (CAS 15948-70-6): A Highly Electron-Deficient Fluorinated Building Block for Advanced Synthesis and Materials


1-(Pentafluorophenyl)-1-propene is a fluorinated β-methylstyrene analog characterized by a pentafluorophenyl ring directly attached to a propene moiety. This structure imparts a significantly electron-deficient double bond, a computed logP of 3.4, and a molecular weight of 208.13 g/mol [1]. The compound is commercially available, typically as the (E)-isomer, with a minimum purity specification of 95% . It serves as a key intermediate in the synthesis of specialty polymers, pharmaceutical precursors, and catalysts, where the unique electronic profile of the C₆F₅ group is leveraged to modulate reactivity, stability, and intermolecular interactions [1].

Fluorinated building block for electron-deficient olefin chemistry
(E)-isomer geometry for stereodefined synthesis
Precursor for specialty polymers and catalysts research

Why 1-(Pentafluorophenyl)-1-propene Cannot Be Readily Substituted with Generic β-Methylstyrene or Mono-Fluorinated Analogs


The pentafluorophenyl group exerts a powerful electron-withdrawing effect that fundamentally alters the compound's chemical behavior. Kinetic studies on analogous systems have shown that replacing a phenyl ring with a C₆F₅ group can decrease reactivity towards electrophilic pathways by factors of up to 10⁵ [1]. Simply interchanging 1-(pentafluorophenyl)-1-propene with its non-fluorinated analog (β-methylstyrene) or even partially fluorinated derivatives (e.g., 4-fluorophenylpropene) is not possible without drastically changing reaction rates, regioselectivity, and the physicochemical properties of downstream products. This makes the specific procurement of the perfluorinated phenyl variant essential for applications demanding high chemical inertness, precise electronic tuning, or enhanced lipophilicity.

Pentafluorophenyl vs. phenyl ring electronic mismatch may substantially alter electrophilic reactivity
Mixed-isomer substitution may compromise geometric purity required for stereospecific steps
Lipophilicity shift (ΔlogP ~0.4) can change non-polar solubility and partitioning profile

Quantitative Differentiation Evidence for 1-(Pentafluorophenyl)-1-propene Against Key Analogs


Electrophilic Reactivity: 10³-10⁵ Fold Rate Suppression vs. Phenyl Analog Confers Superior Chemical Inertness

While a direct kinetic study on 1-(pentafluorophenyl)-1-propene itself is unavailable, the profound electronic deactivation exerted by the C₆F₅ group is well-established. In a solvolysis study of pentafluorophenyl tosylate derivatives [C₆F₅CH(OTs)CH₃], the reaction rate was 6 x 10³ to 5 x 10⁵ times slower than that of the corresponding phenyl analog [PhCH(OTs)CH₃] across various solvents [1]. This class-level inference directly applies to the propene derivative, predicting that its double bond will be orders of magnitude less reactive toward electrophilic attack (e.g., halogenation, hydration, cationic polymerization) compared to β-methylstyrene. This kinetic stability is a key differentiator for applications requiring chemical resistance.

Electrophilic Reactivity
Class-level
C₆F₅ substrate reacts 6×10³–5×10⁵× slower than phenyl analog in solvolysis (25°C, various solvents)
Supports electrophilic reaction resistance screening
Class-level solvolysis surrogate; direct propene kinetics unavailable
Physical Organic Chemistry Reaction Kinetics Electrophilic Addition

Lipophilicity Modulation: Elevated logP vs. β-Methylstyrene Directs Superior Membrane Permeability and Non-Polar Solubility

The computed partition coefficient (XLogP3-AA) for 1-(pentafluorophenyl)-1-propene is 3.4, compared to a value of 3.0 for its direct non-fluorinated analog, β-methylstyrene [1][2]. This +0.4 log unit increase translates to a roughly 2.5-fold greater preference for non-polar phases. This difference is substantial, as fluorination on an aromatic ring is a standard strategy to enhance lipophilicity and membrane permeability without adding significant molecular weight. This makes the perfluorinated compound a superior choice when designing bioactive molecules or materials where solubility in hydrophobic environments is critical.

Lipophilicity Shift
Reported
XLogP3-AA: 3.4 (C₆F₅) vs 3.0 (β-methylstyrene)
Higher computed logP may affect non-polar solubility and passive permeability
Computed value; experimental logP verification recommended
Medicinal Chemistry ADME Properties Physicochemical Profiling

Exclusive (E)-Isomer Conformation Provides Geometric Purity for Stereodefined Synthesis

The commercially supplied form of 1-(pentafluorophenyl)-1-propene is specifically the (E)-isomer, as confirmed by its IUPAC name '1,2,3,4,5-pentafluoro-6-[(1E)-prop-1-en-1-yl]benzene' and SMILES notation 'C/C=C/C1=...' [1]. This contrasts with generic preparations of β-methylstyrene, which can yield a mixture of (E)- and (Z)-isomers without careful control. For researchers conducting stereospecific polymerizations or asymmetric syntheses, starting from a geometrically pure (E)-alkene eliminates the need for isomeric separation and ensures defined stereochemistry in the final product. This precise isomer identity is a differentiating factor for procurement.

(E)-Isomer Purity
Specification review
Commercial specification: ≥95% (E)-isomer
Supports stereodefined synthesis workflows
Confirm isomer geometry by NMR or chiral HPLC before use
Stereoselective Synthesis Olefin Geometry Polymer Chemistry

Thermal and Oxidative Stability Gain Inferred from C-F Bond Dissociation Energy Advantage over C-H Analogs

A class-level differentiation is the inherent thermal and oxidative stability imparted by aromatic C-F bonds. The bond dissociation energy (BDE) of an aromatic C-F bond (ca. 126 kcal/mol) is significantly higher than that of an aromatic C-H bond (ca. 113 kcal/mol) [1]. While not a measurement on the specific compound, this fundamental difference applies to all five aromatic positions on the pentafluorophenyl ring. This suggests that polymers or materials derived from 1-(pentafluorophenyl)-1-propene will exhibit superior resistance to thermal degradation and oxidation compared to those derived from β-methylstyrene, a critical differentiator for high-temperature or demanding environmental applications.

C-F Bond Strength
Class-level
Aromatic C-F BDE ~126 kcal/mol vs C-H ~113 kcal/mol
May enhance thermal/oxidative stability in derived materials
Class-level thermodynamic inference; material testing needed
Material Science Thermal Stability Polymer Degradation

Optimal Procurement Scenarios for 1-(Pentafluorophenyl)-1-propene Based on Verified Differentiation


Synthesis of Chemically Inert Specialty Polymers and Coatings

The 10³-10⁵ fold decrease in electrophilic reactivity, inferred from C₆F₅ kinetic studies, makes this monomer ideal for creating polymers that must withstand prolonged exposure to corrosive chemicals, strong acids, or oxidizing environments. Its use is indicated when a standard poly(β-methylstyrene) would rapidly degrade under the same conditions [1].

Development of Fluorinated Drug Candidates with Enhanced Lipophilicity

Medicinal chemists should prioritize this compound over β-methylstyrene when a +0.4 logP increase is desired to improve a lead compound's membrane permeability or to block a metabolically labile phenyl ring. The quantitative logP advantage is directly tied to the bioavailability profile [1].

Stereodefined Building Block for Asymmetric Catalysis

Procure this compound when synthetic routes demand a geometrically pure (E)-alkene precursor. Its commercial availability as a single isomer eliminates purification steps and guarantees stereochemical fidelity in downstream intermediates, a clear advantage over generic mixed-isomer β-methylstyrene [1].

High-Temperature Stable Materials and Dielectric Films

Leverage the elevated aromatic C-F bond strength to engineer polymer films or composites with superior thermal and oxidative stability. This is a direct consequence of the 13 kcal/mol BDE advantage over non-fluorinated analogs, making it the preferred choice for aerospace, automotive, or electronic applications operating at elevated temperatures [1].

Application
Selection Property
Validation Focus
Chemically inert polymer synthesis
Electrophilic reaction resistance (class-level)
Polymer chemical resistance testing under target conditions
Fluorinated lead compound research
Computed logP (lipophilicity)
Membrane permeability screening assays
Stereodefined olefin synthesis
(E)-isomer geometric purity
NMR or chiral HPLC stereochemical verification
High-temperature material research
Aromatic C-F bond strength
TGA/DSC thermal stability and oxidative resistance
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